molecular formula C20H21N3O5S B3570798 3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide

3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide

Cat. No.: B3570798
M. Wt: 415.5 g/mol
InChI Key: NNPXTPAMMBPWMF-AWNIVKPZSA-N
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Description

The compound “3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide” is an organic compound containing a nitrophenyl group, a piperidinylsulfonyl group, and an acrylamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving nitration, sulfonylation, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitrophenyl group, a piperidinylsulfonyl group, and an acrylamide group. These groups would be connected in a specific arrangement as indicated by the name of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the acrylamide could undergo polymerization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the acrylamide group could confer polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. For example, acrylamide is known to be toxic if swallowed, inhaled, or absorbed through the skin . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future research directions for this compound could include further exploration of its chemical properties and potential applications. For example, it could be studied for its potential use in the synthesis of new materials or as a precursor to other useful compounds .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-20(13-6-16-4-9-18(10-5-16)23(25)26)21-17-7-11-19(12-8-17)29(27,28)22-14-2-1-3-15-22/h4-13H,1-3,14-15H2,(H,21,24)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXTPAMMBPWMF-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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